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Compound of Interest

Compound Name:
N-tert-Butyl 4-

Aminophenylsulfonamide

Cat. No.: B031986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-tert-Butyl 4-Aminophenylsulfonamide. The information presented herein is

essential for the identification, characterization, and quality control of this molecule in research

and drug development settings. This document details expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition.

Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for N-tert-Butyl 4-
Aminophenylsulfonamide based on the analysis of its structural features and comparison

with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b031986?utm_src=pdf-interest
https://www.benchchem.com/product/b031986?utm_src=pdf-body
https://www.benchchem.com/product/b031986?utm_src=pdf-body
https://www.benchchem.com/product/b031986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 7.7 Doublet 2H
Aromatic protons

(ortho to SO₂)

~ 6.6 - 6.8 Doublet 2H
Aromatic protons

(ortho to NH₂)

~ 5.0 - 6.0 Broad Singlet 2H -NH₂ (Amino)

~ 4.5 - 5.5 Singlet 1H
-SO₂NH-

(Sulfonamide)

~ 1.2 - 1.4 Singlet 9H -C(CH₃)₃ (tert-Butyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 150 Aromatic C-NH₂

~ 140 Aromatic C-SO₂

~ 128 Aromatic CH (ortho to SO₂)

~ 114 Aromatic CH (ortho to NH₂)

~ 55 -C(CH₃)₃ (tert-Butyl quaternary)

~ 30 -C(CH₃)₃ (tert-Butyl methyl)

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (Amino and

Sulfonamide)

3000 - 2850 Medium C-H stretching (Aliphatic)

~ 1600 Strong N-H bending (Amino)

~ 1500 Strong C=C stretching (Aromatic)

1350 - 1300 Strong Asymmetric SO₂ stretching

1170 - 1150 Strong Symmetric SO₂ stretching

~ 900 Medium S-N stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

228 [M]⁺ (Molecular Ion)

213 [M - CH₃]⁺

172 [M - C(CH₃)₃]⁺

156 [H₂NC₆H₄SO₂]⁺

92 [H₂NC₆H₄]⁺

57 [C(CH₃)₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a

frequency of 400 MHz or higher.

Sample Preparation: Dissolve approximately 5-10 mg of N-tert-Butyl 4-
Aminophenylsulfonamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

Instrumentation: Use a standard 5 mm NMR tube.[2]

Acquisition Parameters for ¹H NMR:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Acquisition Parameters for ¹³C NMR:

Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

Use a proton-decoupled pulse sequence.

Employ a pulse angle of 45-60 degrees.

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the
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crystal by applying pressure with the built-in clamp. This method requires minimal sample

preparation.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Place the ATR accessory or the KBr pellet in the sample compartment of the

FTIR spectrometer.

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4]

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to the

expected frequencies for the functional groups present in the molecule.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electrospray ionization (ESI) is a common technique for sulfonamides.[5]

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Introduce the sample solution into the mass spectrometer via direct infusion

or through a liquid chromatography (LC) system.

Acquisition Parameters (ESI-MS):

Operate the ion source in positive or negative ion mode. For sulfonamides, positive ion

mode is often effective.
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Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to

achieve a stable and intense signal for the molecular ion.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform

fragmentation of the molecular ion.

Select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion.

Apply collision-induced dissociation (CID) by varying the collision energy to induce

fragmentation.

Acquire the product ion spectrum to identify the characteristic fragment ions.[6]

Data Analysis: Analyze the mass spectra to determine the molecular weight and identify the

fragmentation patterns, which can be used to confirm the structure of the molecule.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-tert-Butyl 4-Aminophenylsulfonamide.

Sample Preparation Spectroscopic Analysis Data Interpretation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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